2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Description
2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C23H21N3O3S2 and its molecular weight is 451.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
For instance, a compound with a similar indole structure has been found to inhibit RIPK1 , a kinase involved in necroptosis, a form of programmed cell death .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. This interaction could potentially lead to changes in the conformation or activity of the target, thereby affecting its function .
Biochemical Pathways
If we consider its potential inhibition of ripk1, it could be involved in the regulation of necroptosis and inflammation pathways
Result of Action
If it does inhibit ripk1 as suggested, it could potentially protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-(3-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3S2/c1-29-17-7-4-6-16(13-17)26-22(28)21-18(10-12-30-21)24-23(26)31-14-20(27)25-11-9-15-5-2-3-8-19(15)25/h2-8,13H,9-12,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEBBJAWOLPTAHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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